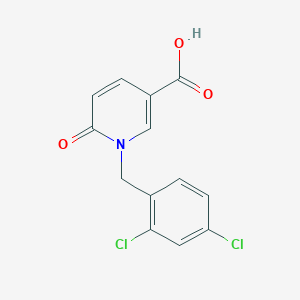

1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid

Description

1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid is a halogenated pyridine derivative characterized by a dichlorobenzyl substituent at the 1-position and a carboxylic acid group at the 3-position of the pyridine ring. Its molecular formula is C₁₃H₉Cl₂NO₃, with a molecular weight of 298.13 g/mol .

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO3/c14-10-3-1-8(11(15)5-10)6-16-7-9(13(18)19)2-4-12(16)17/h1-5,7H,6H2,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJEUIRLWFNXWGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CN2C=C(C=CC2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through the Chichibabin pyridine synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.

Introduction of the Dichlorobenzyl Group: The dichlorobenzyl group can be introduced through a nucleophilic substitution reaction, where the pyridine ring is reacted with 2,4-dichlorobenzyl chloride in the presence of a base.

Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyridine ring is treated with carbon dioxide under high pressure and temperature.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the pyridine ring is oxidized to form pyridine-N-oxide.

Reduction: Reduction reactions can convert the pyridine ring to a pyridine derivative with different substituents.

Substitution: Substitution reactions can replace the dichlorobenzyl group with other functional groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions typically use strong bases such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu).

Major Products Formed:

Pyridine-N-oxide: Formed through oxidation reactions.

Reduced Pyridine Derivatives: Formed through reduction reactions.

Substituted Pyridine Derivatives: Formed through substitution reactions.

Scientific Research Applications

The compound 1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid, also known as 242797-28-0, is a pyridinecarboxylic acid derivative with potential applications in scientific research .

Chemical Properties

Synonyms: The compound is also known by several synonyms, including :

- 1-[(2,4-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylic acid

- 1-(2,4-Dichlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid

- 1-[(2,4-dichlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Potential Applications in Scientific Research

While specific applications and case studies for 1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid are not detailed within the provided search results, the related compounds hint at potential research avenues:

- Pyridinecarboxylic Acids: These are a class of compounds with diverse applications in chemistry .

- Other Dichlorobenzyl Derivatives: Other dichlorobenzyl compounds are used in various applications .

- Activation Analysis: Pyridinecarboxylic acids may play a role in manufacturing and research projects requiring rigid standards .

Mechanism of Action

The mechanism by which 1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogs: Variations in Benzyl Substituents

The position and number of chlorine atoms on the benzyl group significantly influence the compound’s properties. Key structural analogs include:

Impact of Substituents :

- Electron-withdrawing groups (e.g., Cl) enhance stability and may increase binding affinity to hydrophobic targets.

Functional Derivatives: Carboxamide vs. Carboxylic Acid

Replacing the carboxylic acid group with carboxamide moieties alters solubility and bioavailability:

Biological Implications :

Carboxamide derivatives may exhibit improved membrane permeability but reduced ionization at physiological pH compared to the carboxylic acid form.

Functional Analogs: Dichlorinated Heterocycles with Antineoplastic Activity

Lonidamine (a dichlorinated indazole-3-carboxylic acid derivative) serves as a functional analog. Although structurally distinct (indazole vs. pyridine core), Lonidamine’s mechanism involves disruption of mitochondrial metabolism and cytoskeletal dynamics, leading to apoptosis in cancer cells .

Divergence in Activity : The pyridine core of 1-(2,4-dichlorobenzyl)-6-oxo-... may engage different biological targets compared to Lonidamine’s indazole system, highlighting the role of heterocycle choice in drug design.

Q & A

Q. What are the common synthetic routes for 1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid, and how do their yields and purity compare?

- Methodological Answer :

Historical synthesis involves condensation of 2,4-dichlorobenzyl halides with pyridinecarboxylic acid derivatives under basic conditions, achieving moderate yields (50–65%) . Modern routes employ palladium-catalyzed cross-coupling or microwave-assisted cyclization, improving yields (70–85%) and purity (>95%) by minimizing side reactions (e.g., dehalogenation). Key steps include:- Halogenation : Selective substitution at the pyridine ring.

- Cyclization : Acid- or base-catalyzed ring closure.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water).

Critical Note : Monitor reaction intermediates via TLC and HPLC to track by-products like N-alkylated derivatives .

Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm regioselectivity of the dichlorobenzyl group (δ 4.5–5.0 ppm for benzyl protons; δ 160–165 ppm for carbonyl carbons) .

- HPLC-MS : Assess purity (>98%) using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) and detect impurities (e.g., hydrolyzed analogs) .

- FT-IR : Identify key functional groups (C=O stretch at 1680–1700 cm⁻¹; pyridine ring vibrations at 1550–1600 cm⁻¹) .

Q. How can researchers ensure safe handling and storage of this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .

- Storage : Store at 2–8°C in amber glass vials under nitrogen to prevent hydrolysis. Stability studies indicate <5% degradation after 6 months under these conditions .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Q. What are the solubility properties of this compound, and how do they influence purification?

- Methodological Answer :

- Solubility : Sparingly soluble in water (<0.1 mg/mL), moderately soluble in DMSO (25 mg/mL), and highly soluble in dichloromethane or THF.

- Purification : Use solvent recrystallization (ethanol/water, 3:1 v/v) for high-purity crystals. For lipophilic impurities, employ reverse-phase flash chromatography .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 1-(2,4-Dichlorobenzyl)-6-Oxo-1,6-Dihydro-3-Pyridinecarboxylic Acid in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model electrophilic centers (e.g., pyridine C-2 position) and predict regioselectivity in reactions with amines or thiols.

- MD Simulations : Analyze solvent effects (e.g., DMF vs. toluene) on reaction kinetics. Studies show toluene reduces steric hindrance, favoring higher yields in SNAr reactions .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Use in vitro assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa).

- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from degradation products.

- Target Validation : Perform siRNA knockdown of putative targets (e.g., bacterial gyrase) to confirm mechanism .

Q. How can reaction conditions be optimized to minimize by-products like 1,6-dihydro-2-oxo derivatives?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂ vs. CuI for Suzuki-Miyaura coupling; Pd catalysts reduce homocoupling by-products by 30% .

- Temperature Control : Maintain 60–80°C during cyclization to prevent over-oxidation.

- In Situ Monitoring : Use ReactIR to detect intermediates and adjust reagent stoichiometry dynamically .

Q. What are the best practices for designing in vivo studies to evaluate pharmacokinetics?

- Methodological Answer :

- Formulation : Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility.

- Dosing : Administer intravenously (1–5 mg/kg) in rodent models; collect plasma samples at 0.5, 2, 6, and 24 hours for LC-MS/MS analysis.

- Metabolism : Incubate with liver microsomes to identify CYP450-mediated oxidation pathways .

Q. How can researchers determine the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours. Analyze degradation via HPLC.

- Light Sensitivity : Expose to UV light (365 nm) and measure photodegradation kinetics. Use amber vials to mitigate .

Q. What advanced techniques are used to study interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- SPR (Surface Plasmon Resonance) : Immobilize target proteins (e.g., bacterial DNA gyrase) on sensor chips to measure binding affinity (KD).

- Cryo-EM : Resolve compound-enzyme complexes at near-atomic resolution to identify binding pockets.

- ITC (Isothermal Titration Calorimetry) : Quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.